molecular formula C9H16O3 B083138 Ethyl 2-oxoheptanoate CAS No. 13088-50-1

Ethyl 2-oxoheptanoate

Cat. No. B083138
CAS No.: 13088-50-1
M. Wt: 172.22 g/mol
InChI Key: FQBGVMOKNNQVLU-UHFFFAOYSA-N
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Patent
US06960601B2

Procedure details

To a suspension of LiI (23.61 g, 176.44 mmol) in THF (200 mL) at rt was slowly added Cu2Br2 (25.30 g, 88.22 mmol). A vigorous exothermic reaction occurred, and the mixture was then cooled to −78° C. Pentylmagnesium bromide (2M, 36.76 mL, 88.22 mmol) was slowly added at −78° C., and followed soon after by ethyl chloro(oxo)acetate (10 g, 73.52 mmol). The resulting solution was stirred 10 minutes at −78° C., then quenched by dropwise addition of water. The mixture was allowed to warm to rt, and then the organic phase was separated, dried (MgSO4), and evaporated. Purification by flash chromatography using 9:1 hexane/EtOAc as eluant gave ethyl 2-oxoheptanoate as a colorless oil (3.0 g, 23%). 1NMR (400 MHz, CDCl3) δ 4.33-4.21 (m, 2 H), 2.82 (m, 2 H), 1.63-1.59 (m, 2 H), 1.63-11.19 (m, p H), 0.9-0.83 (m, 3 H), LC-MS m/z 279.21 (MH+), retention time 2.42 min (method 2).
Name
Quantity
23.61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu2Br2
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
36.76 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[I-].[CH2:3]([Mg]Br)[CH2:4][CH2:5][CH2:6][CH3:7].Cl[C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C1COCC1>[O:17]=[C:11]([CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
23.61 g
Type
reactant
Smiles
[Li+].[I-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Cu2Br2
Quantity
25.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
36.76 mL
Type
reactant
Smiles
C(CCCC)[Mg]Br
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 10 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of water
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(C(=O)OCC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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